molecular formula C20H22N2O5S B11397762 Isobutyl 2-{[(5-methoxy-1-benzofuran-3-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Isobutyl 2-{[(5-methoxy-1-benzofuran-3-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11397762
M. Wt: 402.5 g/mol
InChI Key: BACPTGZKBSAWJB-UHFFFAOYSA-N
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Description

Isobutyl 2-{[(5-methoxy-1-benzofuran-3-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a benzofuran moiety, a thiazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isobutyl 2-{[(5-methoxy-1-benzofuran-3-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and thiazole intermediates, which are then coupled through an acylation reaction. The final esterification step involves the reaction of the carboxylic acid derivative with isobutyl alcohol under acidic conditions to form the ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Isobutyl 2-{[(5-methoxy-1-benzofuran-3-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the benzofuran ring can be oxidized to form a hydroxyl group.

    Reduction: The ester functional group can be reduced to an alcohol.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) can be used under acidic conditions.

Major Products

    Oxidation: Formation of hydroxylated benzofuran derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated thiazole derivatives.

Scientific Research Applications

Isobutyl 2-{[(5-methoxy-1-benzofuran-3-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Isobutyl 2-{[(5-methoxy-1-benzofuran-3-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The benzofuran moiety can interact with enzymes or receptors, while the thiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Isobutyl 2-{[(5-hydroxy-1-benzofuran-3-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
  • Isobutyl 2-{[(5-methoxy-1-benzofuran-3-yl)acetyl]amino}-4-ethyl-1,3-thiazole-5-carboxylate

Uniqueness

Isobutyl 2-{[(5-methoxy-1-benzofuran-3-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of both benzofuran and thiazole rings provides a versatile scaffold for further modifications and applications.

Properties

Molecular Formula

C20H22N2O5S

Molecular Weight

402.5 g/mol

IUPAC Name

2-methylpropyl 2-[[2-(5-methoxy-1-benzofuran-3-yl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C20H22N2O5S/c1-11(2)9-27-19(24)18-12(3)21-20(28-18)22-17(23)7-13-10-26-16-6-5-14(25-4)8-15(13)16/h5-6,8,10-11H,7,9H2,1-4H3,(H,21,22,23)

InChI Key

BACPTGZKBSAWJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CC2=COC3=C2C=C(C=C3)OC)C(=O)OCC(C)C

Origin of Product

United States

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